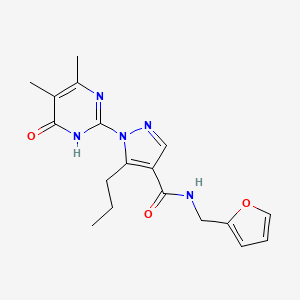
5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a complex chemical compound of significant interest due to its potential applications in various scientific fields. This compound, which includes a triazine ring, dimethylamino group, piperidine ring, and a sulfamoyl moiety, is notable for its potential in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide typically involves a series of multi-step organic reactions.
Step 1: : Formation of the triazine core, generally starting from cyanuric chloride.
Step 2: : Introduction of the dimethylamino group using dimethylamine under controlled temperature and pressure conditions.
Step 3: : Attachment of the piperidine ring via nucleophilic substitution.
Step 4: : Linking the triazine core to the methoxybenzamide through a sulfamoyl linker, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and mild base (e.g., triethylamine).
Industrial Production Methods
In industrial settings, the synthesis might employ high-throughput techniques and optimizations such as flow chemistry to improve yield and reduce reaction times. Continuous flow reactors enable precise control over reaction conditions, making the process more scalable and efficient.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation and Reduction: : Though not highly prone to oxidation or reduction, under harsh conditions, the functional groups (like dimethylamino) may be subject to such transformations.
Substitution: : The compound can undergo nucleophilic substitutions, particularly on the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in anhydrous solvents.
Oxidation: : Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products depend on the specific reaction type:
Nucleophilic Substitution: : Substituted triazine derivatives.
Oxidation: : N-oxides or sulfoxides.
Reduction: : Amines or deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Its complex structure can act as a ligand in transition metal catalysis.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Antimicrobial Agents: : Investigated for potential antimicrobial activity.
Cancer Research: : Explored for use in targeting specific cancer cell pathways.
Industry
Material Science: : Utilized in creating high-performance materials due to its structural properties.
Wirkmechanismus
This compound's mechanism involves interactions with specific molecular targets such as enzymes or receptors. For example:
Binding: : The triazine ring can interact with nucleotide-binding sites.
Pathways: : In medicinal contexts, it might inhibit certain enzymatic pathways critical for disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(piperidin-1-yl)-1,3,5-triazine derivatives: : Show similar structural features but differ in functional groups.
Sulfamoylbenzamide derivatives: : Share the sulfamoyl-benzamide moiety but differ in the attached rings.
Unique Features
This detailed article should provide you with a comprehensive overview of 5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide, from its synthesis to its diverse applications. Curious about anything specific? Let’s dive in.
Eigenschaften
IUPAC Name |
5-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O4S/c1-25(2)18-22-16(23-19(24-18)26-9-5-4-6-10-26)12-21-31(28,29)13-7-8-15(30-3)14(11-13)17(20)27/h7-8,11,21H,4-6,9-10,12H2,1-3H3,(H2,20,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXQNPHLZUKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2752837.png)





![2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine](/img/structure/B2752848.png)


![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)
![[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B2752858.png)
